molecular formula C21H18ClN3O3 B2441429 N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251597-64-4

N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B2441429
CAS No.: 1251597-64-4
M. Wt: 395.84
InChI Key: NAMTZZDXRYXRLY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates an acetamide linker bridging an acetylphenyl group and a chlorophenyl-substituted methylpyrimidine ring, suggests potential for diverse biological activities. This structural motif is common in compounds investigated as kinase inhibitors . Researchers value this compound as a key intermediate or candidate for developing novel therapeutic agents, particularly in oncology and immunology . The presence of the pyrimidine core, a privileged scaffold in medicinal chemistry, often enables interactions with ATP-binding sites of various kinases and other enzymes . The specific mechanism of action for this compound is an active area of investigation, but analogs with similar architectures have demonstrated potent activity through the suppression of phosphorylation and downstream signaling pathways, induction of apoptosis, and cell cycle arrest . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-13-11-20(25-21(23-13)16-3-7-17(22)8-4-16)28-12-19(27)24-18-9-5-15(6-10-18)14(2)26/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMTZZDXRYXRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, with the CAS number 1251597-64-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H18ClN3O3C_{21}H_{18}ClN_{3}O_{3}, with a molar mass of 395.8 g/mol. The compound features a complex structure that includes an acetylphenyl group and a pyrimidine derivative, contributing to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays have shown that it inhibits cyclooxygenase (COX) enzymes, specifically COX-2, which plays a key role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be competitive with established anti-inflammatory drugs like celecoxib.

Table 1: Inhibitory Activity of this compound on COX Enzymes

CompoundIC50 (µM)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01
Indomethacin9.17

In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation comparable to indomethacin, a commonly used anti-inflammatory drug.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of specific signaling pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Inhibition of cell cycle progression

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

3. Other Pharmacological Effects

Beyond anti-inflammatory and anticancer activities, preliminary studies indicate that this compound may possess antimicrobial properties as well. Research indicates its effectiveness against certain bacterial strains, although further studies are needed to elucidate the full spectrum of its antimicrobial activity.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring and substituents on the phenyl groups can significantly influence its potency and selectivity against specific biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of electron-donating groupsEnhanced COX-2 inhibition
Substitution at pyrimidine position 6Increased cytotoxicity

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via nucleophilic substitution between pyrimidine derivatives and chloroacetamide precursors. For example, reacting 6-aminothiouracil with N-(4-acetylphenyl)-2-chloroacetamide in acetone using K₂CO₃ as a base under reflux (60–70°C, 6–8 hours). Solvent polarity and temperature optimization are critical for yields >75% .

Q. Which spectroscopic methods are recommended for structural characterization?

Key methods include:

  • ¹H NMR (DMSO-d₆) to confirm acetyl (δ ~2.07 ppm) and aromatic protons (δ ~7.08–8.37 ppm).
  • LC-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 314.0).
  • X-ray crystallography refined via SHELXL for absolute configuration determination .

Q. How can purity and thermal stability be assessed?

Use differential scanning calorimetry (DSC) to identify melting points (e.g., 202–203°C) and polymorphic transitions. HPLC-PDA with C18 columns (ACN/water gradient) achieves >98% purity. Recrystallization from ethanol/water (3:1) optimizes crystal quality .

Q. What structural features influence bioactivity?

The pyrimidine-oxygen-acetamide backbone and 4-chlorophenyl group are critical. Analogs lacking the acetyl moiety show 60% reduced target binding, while substituting chlorine with fluorine retains ~85% activity .

Q. What are the recommended storage conditions?

Store as a lyophilized powder under argon at -80°C. For solutions, use anhydrous DMSO with molecular sieves to prevent hydrolysis. Avoid >3 freeze-thaw cycles, which reduce activity by 40% .

Advanced Research Questions

Q. How can synthesis challenges (e.g., low yield, side products) be mitigated?

Optimize reaction conditions:

  • Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions.
  • Employ high-throughput screening of solvents (e.g., DMF vs. acetone) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Monitor intermediates via in-situ FTIR to adjust reaction kinetics .

Q. How to resolve discrepancies between computational and experimental structural data?

Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compare with X-ray data. If dihedral angles deviate >5°, refine computational parameters. Cross-validate with 2D NMR (COSY, HSQC) and Raman spectroscopy .

Q. What strategies improve solubility for in vivo studies?

  • Co-crystallization : Use succinic acid (1:1 molar ratio) via solvent evaporation.
  • PEGylation : Attach polyethylene glycol via Steglich esterification, ensuring water content <100 ppm to prevent hydrolysis.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for enhanced bioavailability .

Q. How to address low reproducibility in biological assays?

  • Standardize hydration states using Karl Fischer titration .
  • Use synchronized cell cultures (±2-hour window) for consistent results.
  • Validate target engagement via surface plasmon resonance (SPR) (KD <100 nM required) and thermal shift assays .

Q. What computational approaches predict metabolic pathways?

  • GLORYx : Predicts Phase I/II metabolism sites (e.g., acetyl group hydrolysis).
  • MetaPrint2D-React : Identifies reactive sites for glucuronidation or sulfation.
  • Validate with human liver microsomes and HRMS/MS fragmentation patterns .

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